
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a chemical compound used in scientific research applications. It is synthesized through a specific method and has a mechanism of action that affects biochemical and physiological processes.
作用機序
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has a mechanism of action that affects biochemical and physiological processes. It works by inhibiting the activity of certain enzymes and proteins, which can lead to changes in cellular signaling pathways and gene expression. This can ultimately lead to changes in cellular behavior and function.
Biochemical and Physiological Effects
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has various biochemical and physiological effects. It has been shown to have antitumor activity, as well as antibacterial and antifungal properties. Additionally, it has been shown to have anti-inflammatory effects and can modulate immune responses.
実験室実験の利点と制限
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a wide range of applications in various fields of research. However, there are also some limitations to its use. It can be toxic in high concentrations and may have off-target effects on cellular processes.
将来の方向性
There are several future directions for research on morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-. One area of interest is the development of new drugs and therapeutic agents based on its structure and mechanism of action. Additionally, further research is needed to fully understand its biochemical and physiological effects and to identify potential side effects and toxicity. Finally, there is a need for further investigation into its applications in various fields of research, including drug discovery and development, as well as basic research into cellular processes.
Conclusion
In conclusion, morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a chemical compound used in scientific research applications. It is synthesized through a specific method and has a mechanism of action that affects biochemical and physiological processes. It has various applications in research and is a valuable tool for investigating cellular processes and developing new drugs and therapeutic agents. However, further research is needed to fully understand its effects and potential applications.
合成法
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is synthesized through a specific method that involves the use of various reagents and conditions. The synthesis process involves the reaction of 4,6-diamino-2-thiopyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of morpholine. The resulting product is then treated with 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidine-6-carboxylic acid to obtain morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-.
科学的研究の応用
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is used in scientific research applications as a tool to investigate various biochemical and physiological processes. It is commonly used as a reagent in the synthesis of other compounds and as a probe to study protein-ligand interactions. Additionally, it is used in the development of new drugs and therapeutic agents.
特性
CAS番号 |
109493-34-7 |
|---|---|
分子式 |
C21H22N4O3S |
分子量 |
410.5 g/mol |
IUPAC名 |
1-benzyl-3,7-dimethyl-6-(morpholine-4-carbonyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N4O3S/c1-14-16(20(27)24-8-10-28-11-9-24)12-17-18(22-14)25(21(29)23(2)19(17)26)13-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3 |
InChIキー |
MGQVPUFOMAHBAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)N4CCOCC4 |
正規SMILES |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)N4CCOCC4 |
その他のCAS番号 |
109493-34-7 |
同義語 |
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl) -2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



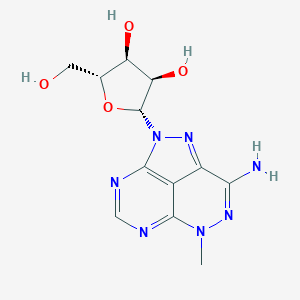
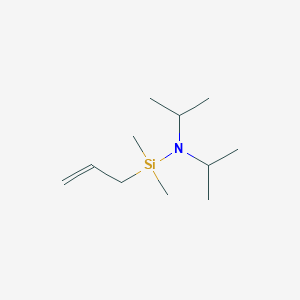
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
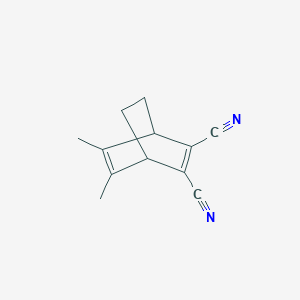


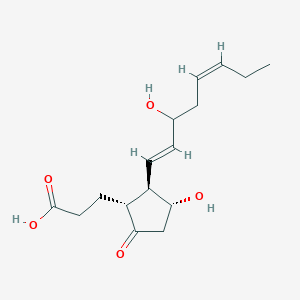
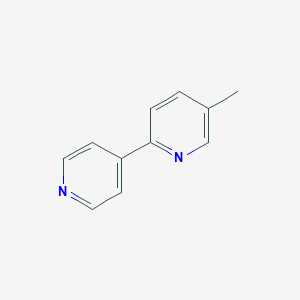
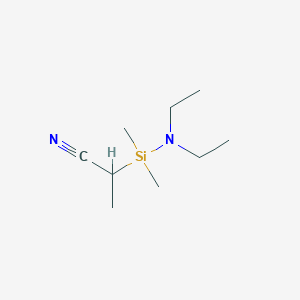
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

